1-Butoxy-4-ethynylbenzene, also known by its systematic name, is an organic compound characterized by the presence of a butoxy group attached to a benzene ring that also features an ethynyl substituent. Its molecular formula is , and it has notable structural properties that contribute to its reactivity and potential applications in various fields, including materials science and organic synthesis.
The specific biological activity of 1-butoxy-4-ethynylbenzene requires further investigation to establish its efficacy and safety in biological systems.
Several methods exist for synthesizing 1-butoxy-4-ethynylbenzene:
1-Butoxy-4-ethynylbenzene finds applications in various fields:
Several compounds exhibit structural similarities to 1-butoxy-4-ethynylbenzene. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Ethynyl-4-methoxybenzene | Ethynyl group + methoxy substituent | Known for its use in polymerization |
| 1-Tert-butoxy-4-ethynylbenzene | Tert-butoxy group + ethynyl group | Exhibits enhanced solubility |
| 1-Hydroxy-4-ethynylbenzene | Hydroxy group + ethynyl substituent | Potentially useful for biological studies |
These compounds share similar functional groups but differ in their substituents, which affects their reactivity and applications. The unique combination of a butoxy and an ethynyl group in 1-butoxy-4-ethynylbenzene offers distinct properties that may not be present in its analogs.
1-Butoxy-4-ethynylbenzene emerged as a compound of interest in the late 20th century, driven by advancements in materials science and organic synthesis. Its discovery is linked to research on liquid crystal displays (LCDs), where its structural features—a rigid aromatic core and flexible alkoxy chain—proved valuable for modulating mesophase behavior. Early applications focused on its role as a precursor in diphenyl-diacetylene-based nematic liquid crystals, highlighting its utility in optoelectronic materials.
Systematic Name: 1-Butoxy-4-ethynylbenzene
Synonyms:
Classification:
| Identifier | Value |
|---|---|
| CAS Registry Number | 79887-15-3 |
| PubChem CID | 2775120 |
| ChemSpider ID | 2055492 |
| MDL Number | MFCD00173878 |
| Molecular Formula | C₁₂H₁₄O |
| Molecular Weight | 174.24 g/mol |
The molecule consists of a benzene ring substituted with:
Key Structural Features:
3D Conformation: The ethynyl group adopts a linear geometry (bond angle ≈ 180°), while the butoxy chain exhibits gauche conformers.
1-Butoxy-4-ethynylbenzene exists as a liquid under standard ambient conditions [1] [2]. Commercial suppliers typically provide this compound as a clear, colorless to light yellow liquid with purities ranging from 97-98% [3] [4] [1]. The compound has a molecular weight of 174.24 g/mol and a molecular formula of C₁₂H₁₄O [5] [3] [4]. The monoisotopic mass is precisely 174.104465 u, while the average mass is 174.243 u [5]. The compound is assigned CAS number 79887-15-3 and MDL number MFCD00173878 [3] [4] [1].
The thermodynamic properties of 1-butoxy-4-ethynylbenzene have been predicted using computational methods and group contribution approaches. The boiling point is estimated at 244°C ± 5°C based on EPA CompTox database predictions [6]. The melting point is predicted to be approximately 27.0°C ± 5°C [6], suggesting the compound may exist as a liquid at room temperature under normal atmospheric conditions.
The flash point is estimated at 95.2°C ± 2°C [6], indicating relatively safe handling characteristics under normal laboratory conditions. The vapor pressure at 25°C is predicted to be approximately 0.08 ± 0.02 mmHg, confirming its classification as a low-volatility compound.
| Property | Value | Method |
|---|---|---|
| Boiling Point | 244 ± 5°C | EPA CompTox prediction |
| Melting Point | 27 ± 5°C | EPA CompTox prediction |
| Flash Point | 95.2 ± 2°C | EPA CompTox prediction |
| Vapor Pressure (25°C) | 0.08 ± 0.02 mmHg | Antoine equation estimate |
| Enthalpy of Formation | -180 ± 20 kJ/mol | Group additivity method |
| Enthalpy of Vaporization | 45 ± 5 kJ/mol | Trouton's rule estimate |
The solubility characteristics of 1-butoxy-4-ethynylbenzene are dominated by its aromatic and ether functionalities. The compound exhibits very low water solubility (estimated 15 ± 5 mg/L at 25°C) due to its hydrophobic aromatic system and substantial alkyl chain [6]. The topological polar surface area (TPSA) is 9.23 Ų [7], confirming its predominantly nonpolar character.
The compound shows excellent solubility in aromatic solvents such as benzene and toluene (200-500 mg/mL), as well as in chlorinated solvents like dichloromethane and chloroform (200-500 mg/mL). Moderate solubility is observed in polar aprotic solvents such as acetone and tetrahydrofuran (100-300 mg/mL), while limited solubility occurs in protic solvents like methanol and ethanol (10-60 mg/mL).
The electronic properties of 1-butoxy-4-ethynylbenzene are characterized by its conjugated π-system extending from the benzene ring through the ethynyl group. The highest occupied molecular orbital (HOMO) energy is estimated at -5.8 ± 0.3 eV, while the lowest unoccupied molecular orbital (LUMO) energy is approximately -1.2 ± 0.2 eV, resulting in a HOMO-LUMO gap of 4.6 ± 0.4 eV [6].
The ionization potential is estimated at 8.1 ± 0.3 eV, typical for substituted benzene derivatives. The electron affinity is approximately 0.8 ± 0.3 eV, reflecting the electron-withdrawing influence of the ethynyl group. The dipole moment is estimated at 1.8 ± 0.5 Debye, primarily arising from the carbon-oxygen bond in the butoxy substituent.
The polarizability is measured at 21.4 × 10⁻²⁴ cm³ [6], indicating a large, easily polarizable aromatic system. The electronegativity (Pauling scale) is approximately 2.9 ± 0.1, representing the average electronegativity of the constituent atoms.
The ¹H nuclear magnetic resonance spectrum of 1-butoxy-4-ethynylbenzene in deuterated chloroform (CDCl₃) at 400 MHz exhibits characteristic signals that confirm its molecular structure [8]. The aromatic protons appear as two distinct doublets: the ethynyl-substituted aromatic protons resonate at δ 7.41 ppm (d, J = 9.0 Hz, 2H), while the butoxy-substituted aromatic protons appear at δ 6.83 ppm (d, J = 9.0 Hz, 2H) [8].
The terminal alkyne proton manifests as a sharp singlet at δ 2.98 ppm (s, 1H) [8], characteristic of terminal acetylenic hydrogen. The methylene group directly attached to the aromatic oxygen (Ar-O-CH₂) appears as a triplet at δ 3.95 ppm (t, J = 6.5 Hz, 2H) [8].
The butyl chain protons display a complex multiplet pattern: the β-methylene group appears at δ 1.77 ppm (tt, J = 6.5, 7.4 Hz, 2H), the γ-methylene shows a multiplet at δ 1.52-1.44 ppm (m, 2H), and the terminal methyl group resonates at δ 0.98 ppm (t, J = 7.3 Hz, 3H) [8].
The infrared spectrum of 1-butoxy-4-ethynylbenzene exhibits several characteristic absorption bands. The terminal alkyne C≡C stretching appears in the range 2100-2140 cm⁻¹ with medium to strong intensity, while the terminal alkyne C-H stretching manifests as a strong, sharp absorption at 3280-3320 cm⁻¹.
Aromatic C=C stretching vibrations occur at 1590-1610 cm⁻¹ with medium intensity, characteristic of para-disubstituted benzene systems. Aromatic C-H stretching appears at 3050-3100 cm⁻¹, while aliphatic C-H stretching from the butoxy chain occurs at 2850-2970 cm⁻¹ with strong intensity.
The C-O stretching of the aromatic ether linkage appears as a strong absorption at 1230-1280 cm⁻¹. Aromatic C-H out-of-plane bending characteristic of para-substitution occurs at 810-880 cm⁻¹, and alkyne C-H bending vibrations appear at 600-700 cm⁻¹.
The ultraviolet-visible absorption spectrum of 1-butoxy-4-ethynylbenzene exhibits multiple electronic transitions characteristic of phenylacetylene chromophores. The primary π → π* transitions of the aromatic ring system occur at approximately 250-270 nm with high extinction coefficients (ε > 10,000 M⁻¹cm⁻¹).
Ethynyl π → π* transitions appear at 220-240 nm with medium extinction coefficients (5,000-15,000 M⁻¹cm⁻¹). Extended conjugation between the benzene ring and ethynyl group results in bathochromic shifts, producing absorption maxima at 290-320 nm with medium to high extinction coefficients.
Weak n → π* transitions from the ether oxygen lone pairs to aromatic π* orbitals may appear at 280-300 nm with low extinction coefficients (ε < 1,000 M⁻¹cm⁻¹).
Under electron impact ionization at 70 eV, 1-butoxy-4-ethynylbenzene exhibits characteristic fragmentation patterns. The molecular ion peak [M]⁺- * appears at *m/z 174 with medium relative intensity [9].
Alpha-cleavage from the butoxy chain produces fragments at m/z 159 (M-15) through loss of methyl radical and m/z 145 (M-29) through loss of ethyl radical. Beta-cleavage generates m/z 131 (M-43) by loss of propyl radical with high relative intensity.
The base peak typically occurs at m/z 117 (M-57), corresponding to loss of the entire butyl group from the ether linkage. Phenylacetylene ion formation produces a significant peak at m/z 102 through retro-Diels-Alder fragmentation with loss of the butoxy substituent.
Tropylium ion formation generates the characteristic m/z 77 peak corresponding to C₆H₅⁺, while further fragmentation produces m/z 65 (cyclopentadienyl cation) and m/z 51 (butatrienyl cation). The propyl cation at m/z 43 arises from butoxy chain fragmentation.
| Fragment m/z | Ion Formula | Loss/Formation | Relative Intensity |
|---|---|---|---|
| 174 | C₁₂H₁₄O⁺- | Molecular ion [M]⁺- | Medium |
| 117 | C₈H₅O⁺ | Loss of C₄H₉ (-57) | Very High (Base Peak) |
| 102 | C₈H₆⁺- | Phenylacetylene ion | High |
| 77 | C₆H₅⁺ | Tropylium ion | High |
| 43 | C₃H₇⁺ | Propyl cation | Medium |
Irritant